molecular formula C4H3FO4 B12442135 2-Fluoro-2-butenedioic acid

2-Fluoro-2-butenedioic acid

Cat. No.: B12442135
M. Wt: 134.06 g/mol
InChI Key: OISKHJXTRQPMQT-UHFFFAOYSA-N
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Description

2-Fluoro-2-butenedioic acid is an organic compound with the molecular formula C4H3FO4. It is a fluorinated derivative of butenedioic acid, which is known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of a fluorine atom attached to the butenedioic acid structure, which significantly alters its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-butenedioic acid typically involves the fluorination of butenedioic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor like 2-chlorobutenedioic acid under controlled conditions . The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-butenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated dicarboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated dicarboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

2-Fluoro-2-butenedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-2-butenedioic acid exerts its effects involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, altering their activity. The compound can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

    Maleic Acid: The cis-isomer of butenedioic acid, known for its use in the production of fumaric acid.

    Fumaric Acid: The trans-isomer of butenedioic acid, used in food additives and pharmaceuticals.

    2-Chlorobutenedioic Acid: A precursor in the synthesis of 2-Fluoro-2-butenedioic acid.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-fluorobut-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISKHJXTRQPMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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